Compound Description: This series of compounds share the core structure of 1,2,3,4-tetrahydroisoquinoline with the target compound, 1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclobutan-1-ol. The variations lie in the substituents at the 1, 2, 3, and 4 positions. These compounds were synthesized and studied for their potential pharmacological properties. []
Relevance: The core 1,2,3,4-tetrahydroisoquinoline ring present in these compounds is the main structural link to the target compound. The differences in substituents at various positions highlight the structural diversity explored within the research involving tetrahydroisoquinoline derivatives. []
Compound Description: This compound, also containing the 1,2,3,4-tetrahydroisoquinoline core, features a phenethyl group at position 2, a thienyl group at position 3, and a 4-methylbenzenesulfonate group at position 4. The study focused on its synthesis and structural analysis through X-ray crystallography. []
Relevance: This compound shares the fundamental 1,2,3,4-tetrahydroisoquinoline scaffold with 1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclobutan-1-ol. The distinct substituents, particularly the thienyl and sulfonate groups, differentiate its chemical properties and potential biological activities. []
Compound Description: Designated as "5Y," this compound is identified as a multipotent chaperone exhibiting inhibitory effects on prion, cancer cell proliferation, and influenza virus. While structurally distinct from the target compound, it emerged from a research path initially focused on carbazole derivatives for anti-prion activity, highlighting a potential connection in the broader context of pharmacological exploration. []
Relevance: Although this compound doesn't share the 1,2,3,4-tetrahydroisoquinoline core with 1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclobutan-1-ol, its discovery within a research line exploring carbazole derivatives for anti-prion activity suggests a potential tangential relevance. This connection arises from the possibility that similar biological pathways or mechanisms might be targeted by both carbazole derivatives and tetrahydroisoquinoline derivatives in the context of prion diseases or other therapeutic areas. []
Compound Description: This compound features an imidazole ring linked to the tetrahydroisoquinoline core through a ketone moiety at the 2 position. The research emphasizes its structural characteristics, specifically the C-N imidazole bond length, in comparison to a related carbamoyl-imidazolium salt. []
Relevance: Sharing the 1,2,3,4-tetrahydroisoquinoline core structure with the target compound, this derivative emphasizes the impact of substituent modifications on chemical properties. The imidazole ring attachment at the 2 position, unlike the cyclobutylmethyl group in the target compound, signifies a distinct chemical space exploration within the tetrahydroisoquinoline class. []
Compound Description: This compound, often abbreviated as PI-OH, serves as a key structural motif in various studies investigating norepinephrine potentiation. [, , , ] Notably, it demonstrates enantioselectivity, with the (R)-(+)-enantiomer exhibiting significantly higher activity compared to its (S)-(-)-counterpart. []
Relevance: The structural similarity of PI-OH to 1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclobutan-1-ol lies in the shared 1,2,3,4-tetrahydroisoquinoline core. Despite the variations in substituents, the research on PI-OH and its derivatives emphasizes the pharmacological relevance of this core structure, particularly in the context of norepinephrine modulation. The discovery of enantioselectivity within this class further underscores the importance of stereochemistry in biological activity, a factor potentially relevant to the target compound as well. [, , , ]
Compound Description: This compound, featuring a 4-chloro-N-methylaniline group linked to the 1 position of the tetrahydroisoquinoline core, was structurally characterized. The research primarily focused on its crystal structure and intermolecular interactions. []
Relevance: The presence of the 1,2,3,4-tetrahydroisoquinoline moiety directly links this compound to 1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclobutan-1-ol. The presence of the aniline substituent at the 1-position, in contrast to the cyclobutylmethyl group at the same position in the target compound, highlights the diverse chemical space explored within the tetrahydroisoquinoline derivatives. []
Compound Description: This chiral auxiliary, derived from (S)-1,2,3,4-tetrahydroisoquinoline acid, was synthesized and utilized in diastereoselective alkylation reactions. This highlights the utility of the tetrahydroisoquinoline framework in asymmetric synthesis. []
Relevance: This compound emphasizes the versatility of the tetrahydroisoquinoline scaffold, shared with 1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclobutan-1-ol, as a building block in organic synthesis, particularly for the creation of chiral molecules. The study highlights the potential for stereoisomerism within the target compound and its analogs, a factor potentially crucial for biological activity. []
Compound Description: This series of 8-substituted 2-methyl-1,2,3,4-tetrahydroisoquinolines was synthesized from isoquinoline, showcasing a synthetic route to modify the tetrahydroisoquinoline structure at the 8-position. []
Relevance: The shared 1,2,3,4-tetrahydroisoquinoline core structure directly relates these compounds to 1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclobutan-1-ol. The synthesis of this series, particularly the modifications at the 8-position, demonstrates the potential for structural diversification of the tetrahydroisoquinoline scaffold, which could be relevant for exploring structure-activity relationships. []
Compound Description: CM-398 is a selective sigma-2 receptor (S2R) antagonist that exhibited promising analgesic and anti-allodynic properties in a mouse model of neuropathic pain. []
Relevance: This compound, while structurally distinct in its overall framework, shares the 1,2,3,4-tetrahydroisoquinoline core with 1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclobutan-1-ol. Despite the significant differences in their structures, the fact that both compounds exhibit biological activities (though targeting different pathways) highlights the potential of tetrahydroisoquinoline-containing molecules as pharmacologically active agents. []
Compound Description: These two novel heterocyclic compounds demonstrated potent in vitro inhibitory activity against SARS-CoV-2 replication. Notably, trans-1 exhibited a higher selectivity index than trans-2, suggesting a better safety profile. []
Relevance: Both trans-1 and trans-2 share the 1,2,3,4-tetrahydroisoquinoline core structure with the target compound. The significant antiviral activity of these compounds, particularly trans-1, underscores the pharmaceutical potential of molecules containing the tetrahydroisoquinoline moiety, suggesting a possible exploration of 1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclobutan-1-ol and its analogs for antiviral properties. []
Compound Description: This compound, designated as (S,R,S)-1a, acts as a direct inhibitor of the Nrf2–Keap1 complex. Its binding mode was elucidated using X-ray crystallography, revealing important interactions within the Kelch domain of Keap1. []
Relevance: (S,R,S)-1a shares the 1,2,3,4-tetrahydroisoquinoline core with 1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclobutan-1-ol. This shared scaffold, coupled with the compound's biological activity as an Nrf2–Keap1 complex inhibitor, highlights the potential of the tetrahydroisoquinoline moiety in medicinal chemistry. The detailed structural information obtained from the crystallographic study can provide insights for designing and optimizing new inhibitors targeting the Nrf2–Keap1 pathway, potentially including analogs of 1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclobutan-1-ol. []
Overview
1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclobutan-1-ol is a chemical compound that belongs to the class of isoquinoline derivatives. This compound features a tetrahydroisoquinoline moiety, which is known for its presence in various biologically active substances. The cyclobutan-1-ol component contributes to the compound's unique structural and functional properties. Its potential applications in medicinal chemistry and pharmacology make it a subject of interest for researchers.
Source
The compound can be synthesized through various chemical methods, often involving complex organic reactions. It may also be derived from natural sources or through modifications of existing compounds in medicinal chemistry.
Classification
1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclobutan-1-ol can be classified as:
Chemical Class: Isoquinoline derivatives
Functional Group: Alcohol (due to the cyclobutan-1-ol structure)
Molecular Formula: C_{13}H_{17}N (based on the structure)
Synthesis Analysis
Methods
The synthesis of 1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclobutan-1-ol typically involves several steps that may include:
Formation of the tetrahydroisoquinoline scaffold via cyclization reactions.
Alkylation or substitution reactions to attach the cyclobutan-1-ol group.
Technical Details
A common synthetic route includes:
Formation of Tetrahydroisoquinoline: This can be achieved through Pictet–Spengler reactions or other cyclization techniques.
Introduction of Cyclobutanol: This may involve nucleophilic substitution where a cyclobutane derivative reacts with an appropriate electrophile.
Molecular Structure Analysis
Structure
The molecular structure of 1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclobutan-1-ol features:
A tetrahydroisoquinoline ring system that provides a rigid framework.
A cyclobutanol moiety that introduces a four-membered ring structure.
Data
Key structural data includes:
Molecular Weight: Approximately 201.28 g/mol
Structural Formula: The compound can be represented as follows:
C13H17N
Chemical Reactions Analysis
Reactions
The compound can undergo various chemical reactions typical for isoquinoline derivatives and alcohols:
Oxidation Reactions: The alcohol group can be oxidized to form ketones or aldehydes.
Substitution Reactions: The tetrahydroisoquinoline nitrogen can participate in nucleophilic substitutions.
Cyclization Reactions: Further cyclization can occur under specific conditions to form more complex structures.
Technical Details
Reactions may require specific catalysts or conditions such as temperature control and solvent choice to optimize yields and selectivity.
Mechanism of Action
Process
The mechanism of action for compounds like 1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclobutan-1-ol often involves interaction with biological targets such as receptors or enzymes. The tetrahydroisoquinoline moiety may facilitate binding due to its structural similarity to neurotransmitters or other biologically active molecules.
Data
Research indicates that compounds with similar structures exhibit properties such as:
Neurotransmitter modulation
Potential anti-inflammatory effects These activities suggest that 1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclobutan-1-ol could have therapeutic implications.
Physical and Chemical Properties Analysis
Physical Properties
The physical properties may include:
Appearance: Generally appears as a solid or crystalline substance.
Solubility: Solubility in polar solvents due to the presence of the alcohol group.
Chemical Properties
Key chemical properties include:
Reactivity: Reacts readily with oxidizing agents due to the alcohol functionality.
Relevant data on stability and reactivity under various conditions should be evaluated through experimental studies.
Applications
Scientific Uses
The potential applications of 1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclobutan-1-ol include:
Medicinal Chemistry: As a lead compound for developing new drugs targeting neurological disorders.
Pharmacological Studies: Investigating its effects on neurotransmitter systems and potential therapeutic benefits.
Chemical Synthesis: Serving as an intermediate in synthesizing more complex organic molecules.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.